molecular formula C₁₂H₁₈BrNO₃ B138525 Rimiterol Hydrobromide CAS No. 31842-61-2

Rimiterol Hydrobromide

カタログ番号 B138525
CAS番号: 31842-61-2
分子量: 304.18 g/mol
InChIキー: QPYZEEKXUYXZBK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rimiterol Hydrobromide, also known as Rimiterol, is a third-generation short-acting β2 agonist . It is a catecholamine and is selective for β2-adrenoreceptor . It is not effective as a bronchodilator by the oral route of administration .


Molecular Structure Analysis

The molecular formula of Rimiterol Hydrobromide is C12H18BrNO3 . The average mass is 304.180 Da and the monoisotopic mass is 303.046997 Da .


Chemical Reactions Analysis

Rimiterol Hydrobromide is a selective β2-adrenoreceptor agonist . It produces bronchodilation in animals and normal subjects, and also reverses bronchoconstriction induced by histamine or acetylcholine .

科学的研究の応用

Bronchodilator

Rimiterol Hydrobromide has been shown to have a rapid, potent, and fairly well-maintained bronchodilator effect when given as an aerosol . It is particularly effective in treating conditions like asthma .

Cardiovascular Effects

In doses of three (1.5 mg.) and nine (4.5 mg.) times a previously reported ‘reference’ dose (0.5 mg.), there were no statistically significant increases in heart rate and no untoward changes in the electrocardiogram . This suggests that Rimiterol Hydrobromide has minimal cardiovascular side effects.

Oxygen Saturation

The small reductions in arterial oxygen saturation recorded were appreciably less than those reported for the same patients after exercise . This indicates that Rimiterol Hydrobromide may have a lesser impact on oxygen saturation levels compared to physical exertion.

Treatment of Severe Asthma

Preliminary studies suggest that Rimiterol Hydrobromide may be of value in the intravenous therapy of severe asthma . Its short half-life, relatively low cardiovascular toxicity, and the lack of resistance to aerosol Rimiterol in patients given prolonged intravenous infusions of the drug, suggest that it may be useful in severe asthma .

Comparison with Other Bronchodilators

Aerosol doses of Rimiterol (500μg), isoprenaline (100μg), salbutamol (100μg), and orciprenaline (750μg) produced significant and equivalent reductions in the fall in ventilatory capacity induced in normal subjects by inhaled acetylcholine . This suggests that Rimiterol Hydrobromide is as effective as other commonly used bronchodilators.

Potential for Intravenous Therapy

Rimiterol Hydrobromide has a promising potential for intravenous therapy in severe asthma, with a short half-life and low cardiovascular toxicity . This makes it a potential candidate for use in emergency situations where rapid action is required.

Safety and Hazards

Rimiterol Hydrobromide is suspected of damaging fertility or the unborn child and is toxic to aquatic life . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

作用機序

Target of Action

Rimiterol Hydrobromide primarily targets the β2-adrenoreceptors . These receptors are part of the sympathetic nervous system and play a crucial role in the regulation of smooth muscle relaxation, particularly in the bronchial muscles of the lungs .

Mode of Action

As a selective β2-adrenoreceptor agonist, Rimiterol Hydrobromide binds to these receptors, triggering a series of intracellular events . This interaction leads to the activation of adenylate cyclase, an enzyme that increases the production of cyclic adenosine monophosphate (cAMP). The elevated cAMP levels then lead to the relaxation of bronchial smooth muscles .

Biochemical Pathways

The primary biochemical pathway affected by Rimiterol Hydrobromide is the cAMP signaling pathway . This pathway plays a vital role in various cellular responses, including the regulation of glycogen, sugar, and lipid metabolism. By increasing cAMP levels, Rimiterol Hydrobromide can influence these metabolic processes .

Pharmacokinetics

Rimiterol Hydrobromide exhibits a short half-life of less than 5 minutes when administered intravenously . It is rapidly metabolized to its 3-O-methyl derivative . It is typically administered as an aerosol for the treatment of conditions like asthma .

Result of Action

The primary result of Rimiterol Hydrobromide’s action is the bronchodilation in patients with conditions like asthma . By relaxing the bronchial muscles, it increases airflow to the lungs, thereby alleviating symptoms such as shortness of breath . It has been shown to produce rapid and effective bronchodilation in clinical studies .

Action Environment

The efficacy and stability of Rimiterol Hydrobromide can be influenced by various environmental factors. For instance, the presence of other drugs can impact its effectiveness. Certain drugs, such as Acebutolol and Alfuzosin, can decrease the therapeutic efficacy of Rimiterol Hydrobromide . Therefore, it’s crucial to consider these factors when administering this compound.

特性

IUPAC Name

4-[hydroxy(piperidin-2-yl)methyl]benzene-1,2-diol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3.BrH/c14-10-5-4-8(7-11(10)15)12(16)9-3-1-2-6-13-9;/h4-5,7,9,12-16H,1-3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYZEEKXUYXZBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(C2=CC(=C(C=C2)O)O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70953756
Record name 4-[Hydroxy(piperidin-2-yl)methyl]benzene-1,2-diol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70953756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rimiterol Hydrobromide

CAS RN

31842-61-2
Record name Rimiterol Hydrobromide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289336
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-[Hydroxy(piperidin-2-yl)methyl]benzene-1,2-diol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70953756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R*,S*)-4-(hydroxypiperidin-2-ylmethyl)pyrocatechol hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.198
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rimiterol Hydrobromide
Reactant of Route 2
Rimiterol Hydrobromide
Reactant of Route 3
Reactant of Route 3
Rimiterol Hydrobromide
Reactant of Route 4
Reactant of Route 4
Rimiterol Hydrobromide
Reactant of Route 5
Rimiterol Hydrobromide
Reactant of Route 6
Rimiterol Hydrobromide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。